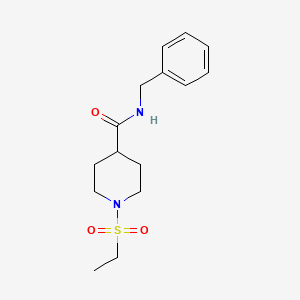![molecular formula C15H14N2OS B5271681 2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5271681.png)
2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furo[2,3-d]pyrimidine core with benzylsulfanyl and dimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine can be achieved through various synthetic routes. One efficient method involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid and convenient synthetic route to prepare a variety of furo[2,3-d]pyrimidine derivatives, including this compound.
Chemical Reactions Analysis
2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate, olefins, benzaldehydes, and isocyanides . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the ceric ammonium nitrate-mediated cyclization reactions of N,N’-dimethylbarbituric acid with olefins can yield furo[2,3-d]pyrimidinediones .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a multi-targeted receptor tyrosine kinase and microtubule inhibitor with potential antitumor activity . Additionally, furo[2,3-d]pyrimidine derivatives have demonstrated antimalarial, antifolate, antitumor, antiviral, antibacterial, antifungal, and antihypertensive properties . These diverse biological activities make 2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as receptor tyrosine kinases and microtubules . By inhibiting these targets, the compound can disrupt key cellular processes, leading to its observed biological effects. The specific pathways involved in its mechanism of action may vary depending on the biological context and target cells.
Comparison with Similar Compounds
2-Benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as 2,6-dimethylfuro[2,3-d]pyrimidines and thioxofuro[2,3-d]pyrimidinones These compounds share a similar furo[2,3-d]pyrimidine core but differ in their substituents and specific biological activities
Properties
IUPAC Name |
2-benzylsulfanyl-4,6-dimethylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-8-13-11(2)16-15(17-14(13)18-10)19-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJXNVMGTSWBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)SCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-chloro-1H-pyrazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5271600.png)
![ethyl [1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5271606.png)
![N'-[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylidene]octanehydrazide](/img/structure/B5271607.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B5271612.png)

![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5271623.png)
![4-FLUORO-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}BENZAMIDE](/img/structure/B5271625.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5271653.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5271659.png)
![N-[(FURAN-2-YL)METHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5271661.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5271664.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5271672.png)
![N,N,2-trimethyl-7-[(3-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5271676.png)
